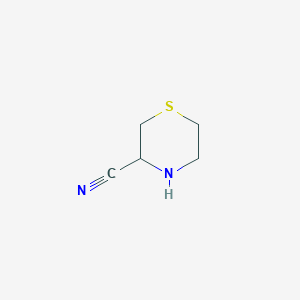

Thiomorpholine-3-carbonitrile

Description

Thiomorpholine-3-carbonitrile is a sulfur- and nitrogen-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with a carbonitrile (-CN) substituent at the 3-position. Its applications span drug discovery, where it serves as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting neurological or metabolic pathways .

Properties

IUPAC Name |

thiomorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLUMQBLQRVEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of thiomorpholine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature. Another method involves the use of thiomorpholine and a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of thiomorpholine-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

TM-CN acts as a monodentate ligand, coordinating through the sulfur atom to form stable complexes with platinum(II) and palladium(II) ions.

Comparative Stability of Complexes

| Property | [PtCl₂(TM-CN)₂] | [PdCl₂(TM-CN)₂] |

|---|---|---|

| Decomposition Onset (°C) | 170 | 170 |

| Final Residue | PtO (34.1%) | PdO (36.1%) |

Thermal Decomposition Behavior

Both Pt and Pd complexes undergo multi-step decomposition under inert atmosphere :

Decomposition Pathway

-

Step 1 (170–350°C) : Loss of TM-CN ligands (≈60% weight loss).

-

Step 2 (350–500°C) : Elimination of chloride ions and residual organic fragments.

-

Step 3 (>500°C) : Formation of metal oxides (PtO or PdO).

Thermogravimetric Analysis (TGA) Data

| Complex | Total Weight Loss (%) | Residual Mass (%) |

|---|---|---|

| [PtCl₂(TM-CN)₂] | 65.9 | 34.1 (PtO) |

| [PdCl₂(TM-CN)₂] | 63.9 | 36.1 (PdO) |

Reactivity in Nucleophilic Substitutions

The nitrile group in TM-CN participates in reactions under basic conditions:

Example: Hydrolysis to Thiomorpholine-3-carboxamide

-

Reagents : Aqueous NaOH (10%), heat.

-

Product : Thiomorpholine-3-carboxamide (yield: 85%).

-

Mechanism : Base-mediated hydrolysis of the nitrile to a primary amide.

Oxidation Reactions

The sulfur atom in TM-CN is susceptible to oxidation:

Formation of Sulfoxide Derivatives

-

Reagents : H₂O₂ (30% in acetic acid).

-

Product : Thiomorpholine-3-carbonitrile sulfoxide (yield: 78%).

-

Characterization :

Cyclization with 1,3-Diynes

-

Reagents : 1,3-Diynes, elemental sulfur, NaO* t*Bu.

-

Product : Thiophene derivatives (yield: 70–90%).

-

Mechanism : Radical-mediated cyclization involving trisulfur intermediates .

Inhibition of Biochemical Pathways

While not directly studied for TM-CN, structurally related thiomorpholine derivatives inhibit:

-

Androgen Receptor Binding Function-3 (AR-BF3) : Via competitive binding to the BF3 pocket.

-

Matrix Metalloproteinases (MMPs) : Through chelation of catalytic Zn²⁺ ions.

Scientific Research Applications

Chemical Properties and Structure

Thiomorpholine-3-carbonitrile features a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, with a carbonitrile group attached. This unique structure contributes to its diverse reactivity and interaction with biological systems.

Medicinal Chemistry Applications

Thiomorpholine derivatives have been extensively studied for their biological activities . The following table summarizes the key therapeutic potentials associated with thiomorpholine-3-carbonitrile:

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of thiomorpholine derivatives. For instance, certain compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (non-small cell lung cancer) .

Synthesis and Chemical Reactions

Thiomorpholine-3-carbonitrile serves as a valuable building block in organic synthesis. It can be synthesized via various methods, including:

- Cyclization Reactions: Involving the reaction of carbonyl compounds with thiourea derivatives.

- Substitution Reactions: The introduction of different functional groups at various positions on the thiomorpholine ring to enhance biological activity.

These synthetic routes allow researchers to create a library of analogues with modified properties for further biological evaluation.

Industrial Applications

Beyond medicinal uses, thiomorpholine-3-carbonitrile has applications in the chemical industry:

Mechanism of Action

The mechanism of action of thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as cytokinesis and cell cycle regulation . The compound’s sulfur-containing ring structure allows it to form stable complexes with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

a) Cyclopropyl 2-(Thiomorpholinomethyl)phenyl Ketone

- Structure : Contains a thiomorpholine core but substitutes the 3-carbonitrile group with a cyclopropyl ketone moiety attached to a phenyl ring.

- Applications : Likely used in medicinal chemistry for its lipophilic character, aiding blood-brain barrier penetration in CNS-targeting drugs.

b) [2-(2-Methyl-4-pyridinyl)ethyl]amine Dihydrochloride

- Structure : A pyridine derivative with an ethylamine side chain, contrasting with the thiomorpholine backbone.

- Functional Impact : The pyridine ring offers basicity and metal-coordination properties, while the absence of sulfur reduces metabolic stability compared to Thiomorpholine-3-carbonitrile .

- Applications : Suitable for metal-catalyzed reactions or as a ligand in coordination chemistry.

c) 3-Thiophenylboronic Acid

- Structure : A thiophene derivative with a boronic acid group, lacking the thiomorpholine ring system.

- Functional Impact : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, a feature absent in Thiomorpholine-3-carbonitrile .

- Applications : Widely used in polymer and materials science for covalent bonding with diols.

Physicochemical and Commercial Comparison

Key Observations :

- Thiomorpholine-3-carbonitrile’s higher price (640.00 € for 50mg vs. 563.00 € for the pyridine derivative) suggests complex synthesis or niche demand .

- Discontinuation of Thiomorpholine-3-carbonitrile in 2025 may reflect challenges in stability, scalability, or regulatory compliance compared to analogs like 3-thiophenylboronic acid .

Analytical Techniques for Characterization

Modern characterization methods for these compounds include:

- Scanning Electron Microscopy (SEM) : Visualizes surface morphology, critical for assessing crystallinity in Thiomorpholine-3-carbonitrile versus amorphous cyclopropyl ketone derivatives .

- Thermogravimetric Analysis (TGA) : Reveals thermal stability; Thiomorpholine-3-carbonitrile’s -CN group may decompose at lower temperatures than boronic acid analogs .

- X-ray Diffraction : Determines crystal packing differences, influencing drug formulation strategies .

Research and Industrial Implications

Thiomorpholine-3-carbonitrile’s unique profile positions it as a specialized intermediate, though its commercial discontinuation highlights practical limitations. Structural analogs like pyridine- or boronic acid-containing compounds offer broader utility in catalysis and materials science, underscoring the importance of substituent-driven design in heterocyclic chemistry.

Recommendations :

- Explore hybrid derivatives combining thiomorpholine’s sulfur stability with boronic acid’s reactivity.

- Address scalability issues in Thiomorpholine-3-carbonitrile synthesis to revive industrial interest.

Biological Activity

Thiomorpholine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its potential applications, mechanisms of action, and relevant research findings.

Overview

Thiomorpholine-3-carbonitrile is a member of the thiomorpholine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Its structure allows for various chemical modifications, leading to compounds with significant biological activity, including antimicrobial, antifungal, and anticancer properties.

The biological activity of thiomorpholine-3-carbonitrile is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting essential metabolic pathways. This inhibition can affect processes such as cell division and signal transduction.

- DNA/RNA Interaction : Thiomorpholine-3-carbonitrile may bind to nucleic acids, influencing gene expression and protein synthesis, which is crucial in cancer therapy.

- Receptor Modulation : By interacting with cellular receptors, it can alter signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research has shown that thiomorpholine-3-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .

Antifungal Activity

In addition to its antibacterial properties, thiomorpholine-3-carbonitrile has demonstrated antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The compound's mechanism involves disrupting fungal cell wall synthesis or function .

Anticancer Activity

Thiomorpholine-3-carbonitrile has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, one study reported IC50 values as low as 4.16 μg/mL against specific cancer cell lines .

Case Studies

- Anticancer Studies : A study on the compound's effect on breast cancer cells indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.